![molecular formula C12H17NO2 B13561047 2-amino-2-(4-ethylphenyl)butanoic Acid](/img/structure/B13561047.png)
2-amino-2-(4-ethylphenyl)butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-(4-ethylphenyl)butanoic acid is an organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . It is a derivative of butanoic acid, featuring an amino group and an ethyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4-ethylphenyl)butanoic acid typically involves the reaction of 4-ethylbenzaldehyde with a suitable amine, followed by a series of steps including reduction and carboxylation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(4-ethylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-amino-2-(4-ethylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-(4-ethylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-phenylbutanoic acid
- 2-amino-2-(4-methylphenyl)butanoic acid
- 2-amino-2-(4-isopropylphenyl)butanoic acid
Uniqueness
2-amino-2-(4-ethylphenyl)butanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall stability .
Biological Activity
2-Amino-2-(4-ethylphenyl)butanoic acid, also known as α-amino-α-(4-ethylphenyl)butyric acid, is an organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. This compound has garnered attention in various fields, particularly in biological research due to its potential effects on enzyme interactions and metabolic pathways.
Chemical Structure
- Molecular Formula : C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 340.4 °C at 760 mmHg
- Flash Point : 159.7 °C
Synthesis Methods
The synthesis of this compound typically involves:
- Reaction of 4-Ethylbenzaldehyde with Amine : This initial step is crucial for forming the backbone of the compound.
- Reduction and Carboxylation : Subsequent reactions that refine the product into its final form.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. These interactions can modulate various biochemical pathways, influencing metabolic processes and potentially leading to therapeutic applications.
Enzyme Interactions
Research indicates that this compound can affect enzyme activity, particularly those involved in amino acid metabolism. For instance, studies have shown that it can act as a substrate or inhibitor for certain enzymes, impacting their functionality in metabolic pathways.
Antioxidant Activity
Some studies have suggested that derivatives of this compound exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress. This activity is crucial for preventing cellular damage in various diseases, including cancer.
Antimicrobial Properties
There is emerging evidence that this compound has antimicrobial effects against various pathogens. In vitro studies reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as E. faecalis and P. aeruginosa.
Case Studies
-
Anticancer Activity :
- A study evaluating the cytotoxic effects of this compound on cancer cell lines demonstrated promising results, with IC50 values ranging from 7 to 20 µM against breast and pancreatic cancer cells.
- The mechanism involved targeting specific signaling pathways that regulate cell proliferation and apoptosis.
-
Anti-inflammatory Effects :
- In a controlled laboratory setting, compounds derived from this compound showed significant inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, indicating potential use in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-2-(4-methylphenyl)butanoic Acid | Methyl group instead of ethyl | Similar enzyme interactions |
2-Amino-2-(4-isopropylphenyl)butanoic Acid | Isopropyl group influencing stability | Potentially higher reactivity |
Properties
IUPAC Name |
2-amino-2-(4-ethylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-9-5-7-10(8-6-9)12(13,4-2)11(14)15/h5-8H,3-4,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRYTFILRTYCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.